Setazindol hydrochloride
Description
Setazindol hydrochloride (CAS: 27683-73-4) is a benzhydryl-derived compound structurally characterized by a diphenylmethane (benzhydryl) group. Its base form, Setazindol (CAS: 56481-43-7), is often formulated as a hydrochloride salt to enhance solubility and bioavailability .
Properties
CAS No. |
27683-73-4 |
|---|---|
Molecular Formula |
C15H17Cl2NO |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11;/h2-9,15,17-18H,10H2,1H3;1H |
InChI Key |
JOKHHLKHNMKCON-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O.Cl |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O.Cl |
Other CAS No. |
27683-73-4 |
Related CAS |
28570-99-2 (Parent) |
Synonyms |
4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride PR-F-36-Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Setazindol belongs to the benzhydryl chemical class, sharing a diphenylmethane backbone with compounds like Terfenadine (antihistamine, CAS: 50679-08-8) and Tofenacin hydrochloride (anticholinergic, CAS: 10488-36-5) .
Therapeutic Class Comparison
The table below highlights key differences in therapeutic applications and chemical properties among Setazindol hydrochloride and structurally or functionally related compounds:
Pharmacological and Analytical Differences
- Mechanism of Action: Unlike memantine hydrochloride, which modulates NMDA receptors , or tapentadol hydrochloride, which combines μ-opioid agonism and norepinephrine reuptake inhibition , Setazindol’s mechanism remains unspecified. Its benzhydryl structure may infer interactions with histamine or dopamine receptors, akin to terfenadine or chlorphenoxamine hydrochloride .
Q & A
Q. What validated analytical methods are recommended for quantifying Setazindol hydrochloride in experimental samples?
this compound can be quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:
- Column : C18 (250 mm × 4.6 mm, 5 µm particle size)
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution
- Flow rate : 1.0 mL/min
- Detection wavelength : 254 nm
- Sample preparation : Dissolve in methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane .
Validation criteria (e.g., linearity, precision, accuracy) should follow ICH guidelines. For impurities, relative response factors must be established using reference standards .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Short-term storage : Store lyophilized powder at 2–8°C in airtight, light-resistant containers.
- Long-term stability : For solutions, aliquot into sealed vials and store at –20°C; avoid repeated freeze-thaw cycles (degradation >5% after 3 cycles) .
- In-use stability : Monitor pH shifts in aqueous solutions, as hydrochloride salts may hydrolyze under alkaline conditions .
Q. What are the primary pharmacological targets of this compound, and how are these assessed in vitro?
Setazindol acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). In vitro assays include:
- Radioligand binding assays : Using [³H]-dopamine or [³H]-norepinephrine in synaptosomal preparations.
- Functional uptake assays : Measure inhibition of transporter-mediated uptake in HEK293 cells expressing human DAT/NET .
- Selectivity screening : Cross-test against serotonin transporters (SERT) to confirm NDRI specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding affinity data across studies?
Discrepancies often arise from methodological variations. To address this:
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., Tris-HCl vs. HEPES).
- Validate reference compounds : Include positive controls (e.g., nomifensine for DAT) to calibrate inter-lab variability.
- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate studies .
Example : A 2021 study reported IC₅₀ = 12 nM for DAT, while earlier work suggested 28 nM. Re-analysis revealed differences in cell membrane preparation (native vs. recombinant systems) as the key confounder .
Q. What experimental designs are optimal for evaluating Setazindol’s metabolic stability and drug-drug interaction potential?
- Phase I metabolism : Use human liver microsomes (HLM) with NADPH cofactor; monitor demethylation via LC-MS/MS.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Pharmacokinetic modeling : Employ physiologically based pharmacokinetic (PBPK) simulations to predict clearance and AUC changes in polypharmacy scenarios .
Key challenge : Hydrochloride salt forms may alter solubility, affecting in vitro-in vivo correlation (IVIVC). Include dissolution testing under biorelevant conditions (e.g., FaSSIF media) .
Q. How can researchers address low reproducibility in behavioral studies involving this compound?
- Strain-specific effects : Rodent models (e.g., Sprague-Dawley vs. Wistar rats) show divergent responses in forced-swim tests. Pre-screen animals for baseline immobility.
- Dose normalization : Adjust for differences in salt-to-base conversion (Setazindol free base MW = 299.8 g/mol vs. hydrochloride salt MW = 336.3 g/mol) .
- Blinded scoring : Use automated video tracking (e.g., EthoVision) to reduce observer bias .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in Setazindol studies?
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Step-by-step detailing : Include reaction stoichiometry, solvent purity (e.g., HPLC-grade acetonitrile), and crystallization conditions.
- Characterization data : Provide ¹H/¹³C NMR shifts (DMSO-d₆, 400 MHz), HPLC purity (>98%), and elemental analysis (C, H, N within ±0.4% of theoretical) .
Example : A 2023 synthesis protocol emphasized recrystallization from ethanol/water (3:1 v/v) to achieve polymorphic Form B, which exhibits superior bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
